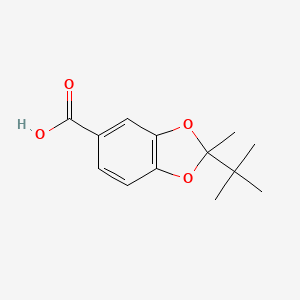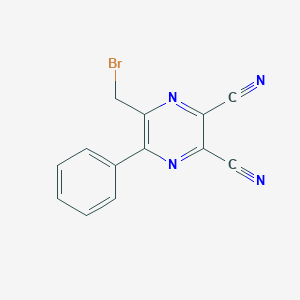
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- is a heterocyclic compound that features a pyrazine ring substituted with bromomethyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- typically involves the bromination of 2,3-pyrazinedicarbonitrile followed by the introduction of a phenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- can undergo several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Coupling Reactions: The phenyl group can participate in coupling reactions, forming more complex aromatic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions, with conditions tailored to the specific coupling partners.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce extended aromatic systems.
Applications De Recherche Scientifique
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of advanced materials, including polymers and electronic materials.
Mécanisme D'action
The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The phenyl group can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Pyrazinedicarbonitrile: A simpler derivative without the bromomethyl and phenyl substitutions.
2,3-Dicyanopyrazine: Another related compound with similar core structure but different substituents.
1,2,4,5-Tetracyanobenzene: A compound with multiple cyano groups, used in similar applications.
Uniqueness
2,3-Pyrazinedicarbonitrile, 5-(bromomethyl)-6-phenyl- is unique due to the presence of both bromomethyl and phenyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.
Propriétés
Numéro CAS |
204192-10-9 |
|---|---|
Formule moléculaire |
C13H7BrN4 |
Poids moléculaire |
299.13 g/mol |
Nom IUPAC |
5-(bromomethyl)-6-phenylpyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C13H7BrN4/c14-6-10-13(9-4-2-1-3-5-9)18-12(8-16)11(7-15)17-10/h1-5H,6H2 |
Clé InChI |
BAXPAKGLDAZKLT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N=C(C(=N2)C#N)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl[(10-iododecyl)oxy]dimethylsilane](/img/structure/B15164364.png)
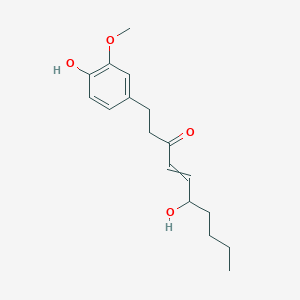


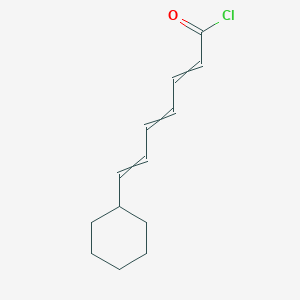
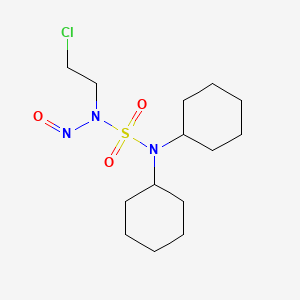
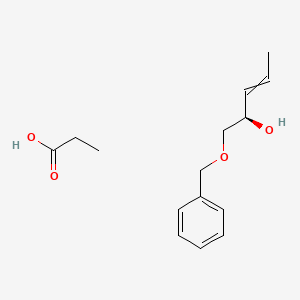
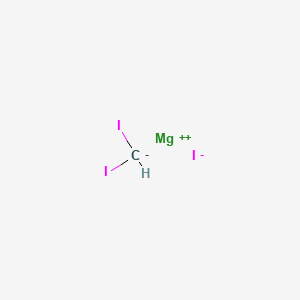
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
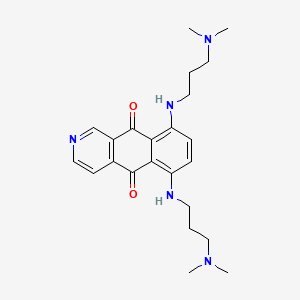
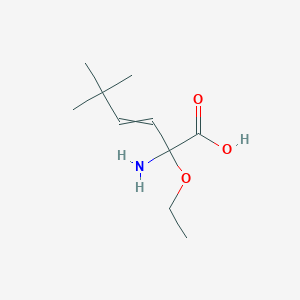
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
